2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
Description
The compound 2-(2-methoxyphenoxy)-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex heterocyclic molecule featuring three distinct structural motifs:
Aryl Ether Substituent: The 2-methoxyphenoxy group contributes electron-donating properties via the methoxy (-OCH₃) moiety, which may influence solubility and receptor binding.
Bicyclic Amine Core: The octahydropyrrolo[3,4-c]pyrrole system is a saturated bicyclic scaffold, likely enhancing conformational rigidity and bioavailability compared to monocyclic analogs.
Benzodiazole Heterocycle: The 1-methyl-1H-1,3-benzodiazol-2-yl group (a benzimidazole derivative) is a pharmacophore common in medicinal chemistry, often associated with intercalation or kinase inhibition.
Structural determination of such molecules typically employs X-ray crystallography refined using software like SHELX .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-25-19-8-4-3-7-18(19)24-23(25)27-13-16-11-26(12-17(16)14-27)22(28)15-30-21-10-6-5-9-20(21)29-2/h3-10,16-17H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDACOBFHRFMHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycles
- Benzodiazole vs. Benzothiazole: The benzodiazole (benzimidazole) in the target compound differs from benzothiazole () by replacing sulfur with a nitrogen atom.
- Octahydropyrrolo-pyrrole vs. Pyrrolo-Benzothiazine : The saturated bicyclic amine in the target compound may offer greater metabolic stability compared to the partially unsaturated pyrrolo-benzothiazine (), which is prone to oxidation .
Substituent Effects
- Methoxyphenoxy vs. Fluorophenyl: The methoxy group in the target compound enhances electron density, contrasting with electron-withdrawing fluorine substituents in . This difference could modulate binding affinity in hydrophobic pockets .
- Methyl-Benzodiazole vs.
Hypothetical Pharmacological Profile
- Kinase Inhibition : The benzodiazole and rigid bicyclic core resemble kinase inhibitors (e.g., imatinib analogs), which often feature planar heterocycles for ATP-binding site interaction .
- Antimicrobial Activity: Benzodiazoles are known for antimicrobial effects, possibly augmented by the methoxyphenoxy group’s solubility .
Challenges and Opportunities
Preparation Methods
1-Methyl-1H-1,3-Benzodiazol-2-yl Intermediate
The benzodiazole moiety is typically prepared via cyclocondensation of o-phenylenediamine derivatives with trimethylorthoacetate under acidic conditions. For example:
Octahydropyrrolo[3,4-c]pyrrole Core
A patented approach utilizes a double Mannich reaction:
2-(2-Methoxyphenoxy)acetyl Segment
The methoxyphenoxy ketone is synthesized via nucleophilic aromatic substitution:
Buchwald-Hartwig Amination
The most efficient method employs palladium catalysis to couple the benzodiazole-pyrrolopyrrole amine with the methoxyphenoxy ketone:
| Parameter | Optimal Value | Source |
|---|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) | |
| Ligand | Xantphos (4 mol%) | |
| Base | Cs₂CO₃ | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Reaction Time | 18 h | |
| Yield | 68% |
This method achieves effective C-N bond formation while preserving stereochemical integrity.
Mitsunobu Reaction Alternative
For acid-sensitive substrates, the Mitsunobu reaction using DIAD and PPh₃ facilitates etherification:
-
Coupling Efficiency : 54% yield observed for analogous structures.
-
Limitation : Requires pre-formed alcohol and may lead to epimerization.
Optimization of Reaction Conditions
Temperature and Catalysis
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Pd Catalysis : Increasing temperature beyond 110°C promotes decomposition, while lower temperatures (<90°C) stall reactivity.
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Solvent Effects : Polar aprotic solvents like DMF reduce yields compared to toluene due to ligand dissociation.
Purification Protocols
-
Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) effectively separates diastereomers.
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Crystallization : Recrystallization from ethanol/water (4:1) improves purity to >98%.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J=8.4 Hz, benzodiazole H), 6.90–6.82 (m, methoxyphenoxy H), 4.15 (s, OCH₃), 3.70–3.45 (m, pyrrolo H) | |
| HRMS (ESI+) | m/z 415.2102 [M+H]⁺ (calc. 415.2108) |
X-ray Crystallography
Single-crystal analysis confirms the trans configuration of the pyrrolopyrrole rings and planarity of the benzodiazole system.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Buchwald-Hartwig | 68 | 98 | 120 | >100 g |
| Mitsunobu | 54 | 95 | 180 | <50 g |
| Nucleophilic Aromatic | 42 | 92 | 90 | >500 g |
The Buchwald-Hartwig approach balances yield and scalability, making it preferred for industrial applications .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including nucleophilic substitutions and cyclization. Key steps include:
- Ether bond formation : Reacting 2-methoxyphenol derivatives with activated carbonyl intermediates under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Pyrrolo-pyrrole core construction : Cyclization of 1-methylbenzimidazole precursors with pyrrolidine derivatives under reflux in aprotic solvents (e.g., THF or dichloromethane) .
- Purification : Use flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (methanol/water) to isolate the final product . Yield optimization requires strict control of temperature (±2°C), stoichiometric ratios (1:1.2 for limiting reagents), and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are critical for structural validation of this compound?
- X-ray crystallography : Resolve the octahydropyrrolo[3,4-c]pyrrole core geometry using SHELXL for refinement (monoclinic space group, Z = 4) .
- NMR spectroscopy : Confirm methoxyphenoxy (δ 3.8–4.1 ppm for OCH₃) and benzodiazole (δ 7.2–8.0 ppm aromatic protons) moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 449.1893 for C₂₅H₂₅N₃O₃) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during structural analysis?
Contradictions often arise from dynamic proton exchange or conformational isomerism. Strategies include:
- Variable-temperature NMR : Identify coalescence temperatures for exchanging protons (e.g., pyrrolidine NH groups) .
- 2D-COSY/NOESY : Map through-space interactions to distinguish rotamers .
- DFT calculations : Compare experimental and computed chemical shifts (using Gaussian09 with B3LYP/6-31G* basis set) .
Q. What experimental design principles apply to studying this compound’s stability under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC-UV (λ = 254 nm) at 0, 6, 12, and 24 hours .
- Photostability : Expose to UV light (300–400 nm) in quartz cuvettes; quantify decomposition using LC-MS .
- Oxidative resistance : Treat with H₂O₂ (0.3% v/v) and analyze by TLC (Rf shift indicates oxidation) .
Q. How can crystallographic disorder in the octahydropyrrolo[3,4-c]pyrrole moiety be modeled accurately?
- Use SHELXL PART instructions to refine disordered atoms with split positions .
- Apply ADPs (anisotropic displacement parameters) to high-occupancy sites and isotropic models for low-occupancy regions .
- Validate with R-factor convergence (<5% difference between R₁ and wR₂) .
Q. What strategies mitigate low yields in the final cyclization step?
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling (improves benzodiazole-pyrrolidine linkage) .
- Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C vs. 12 hours conventional) .
- Solvent optimization : Switch from DMF to DMAc for higher dielectric constant, enhancing dipole interactions .
Methodological Tables
Table 1. Key Reaction Parameters for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Etherification | 2-Methoxyphenol, NaH, DMF, 0°C → RT | 72 | 92% | |
| Cyclization | 1-Methylbenzimidazole, THF, 80°C, 12h | 58 | 85% | |
| Purification | Silica gel (EtOAc/hexane 3:7) | 89 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
